3-(diaminomethylene)furan-2,4(3H,5H)-dione 3-(diaminomethylene)furan-2,4(3H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 1228552-29-1
VCID: VC2902276
InChI: InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h8H,1H2,(H3,6,7)
SMILES: C1C(=C(C(=O)O1)C(=N)N)O
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol

3-(diaminomethylene)furan-2,4(3H,5H)-dione

CAS No.: 1228552-29-1

Cat. No.: VC2902276

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

3-(diaminomethylene)furan-2,4(3H,5H)-dione - 1228552-29-1

Specification

CAS No. 1228552-29-1
Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
IUPAC Name 3-hydroxy-5-oxo-2H-furan-4-carboximidamide
Standard InChI InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h8H,1H2,(H3,6,7)
Standard InChI Key QLJXLYLJLHXSES-UHFFFAOYSA-N
SMILES C1C(=C(C(=O)O1)C(=N)N)O
Canonical SMILES C1C(=C(C(=O)O1)C(=N)N)O

Introduction

Chemical Properties and Structure

Structural Features

3-(Diaminomethylene)furan-2,4(3H,5H)-dione contains a five-membered furanone ring with multiple functional groups that contribute to its chemical behavior. The compound can be described as having a tetronic acid core (a furan-2,4-dione structure) with a diaminomethylene substituent at the 3-position. This creates a molecule with multiple reactive sites and potential for hydrogen bonding interactions .

The structural formula reveals several key features:

  • A five-membered furanone ring with oxygen at position 1

  • Carbonyl groups at positions 2 and 4

  • A diaminomethylene group (C=N-NH₂) at position 3

  • Potential for tautomerism between enol and keto forms

Physical and Chemical Properties

The key physical and chemical properties of 3-(diaminomethylene)furan-2,4(3H,5H)-dione are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-(Diaminomethylene)furan-2,4(3H,5H)-dione

PropertyValueSource
Molecular FormulaC₅H₆N₂O₃
Molecular Weight142.11 g/mol
CAS Registry Number1228552-29-1
Physical StateSolid (presumed based on structure)-
Standard InChIInChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h8H,1H2,(H3,6,7)
Standard InChIKeyQLJXLYLJLHXSES-UHFFFAOYSA-N
Canonical SMILESC1C(=C(C(=O)O1)C(=N)N)O

The compound's structure includes several functional groups that contribute to its chemical reactivity:

  • The carboximidamide group (C(=N)NH₂) provides sites for nucleophilic reactions and hydrogen bonding

  • The hydroxyl group can participate in hydrogen bonding and deprotonation reactions

  • The furanone core with its two carbonyl groups offers electrophilic sites for nucleophilic attack

  • The presence of the five-membered ring system with multiple functional groups creates a complex electronic environment that influences reactivity

Hydrochloride Salt Form

The hydrochloride salt of 3-(diaminomethylene)furan-2,4(3H,5H)-dione is a commercially available form of the compound with the molecular formula C₅H₇ClN₂O₃ and a molecular weight of approximately 178.57 g/mol . Salt formation is a common approach to improve solubility, stability, or bioavailability of organic compounds, particularly those containing basic nitrogen atoms. The addition of the hydrochloride moiety protonates one of the basic nitrogen atoms in the diaminomethylene group, creating a more water-soluble salt form.

Synthesis Methods

Related Synthetic Methodologies

The synthesis of structurally related compounds may provide additional insights into potential routes for preparing 3-(diaminomethylene)furan-2,4(3H,5H)-dione:

  • A report describes the synthesis of 3-(bromomethyl) furan-2,5-dione starting from dimethyl itaconate in three steps with excellent yield . This approach involves functional group transformations on a furan ring system that could potentially be adapted.

  • Other synthetic methods for furanone derivatives include approaches starting from readily available precursors such as dimethyl itaconate or similar compounds that can be transformed into the furan-2,4-dione core structure .

Table 2: Comparison of Related Furanone Derivatives

CompoundMolecular FormulaKey Structural Difference from TargetReference
3,5-Dimethyloxolane-2,4-dioneC₆H₈O₃Methyl groups instead of diaminomethylene group
3-Methyloxolane-2,4-dioneC₅H₆O₃Single methyl group instead of diaminomethylene group
3a,6a-Dimethyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dioneC₈H₁₀O₄Bicyclic structure with methyl groups
3-(Bromomethyl) furan-2,5-dioneC₅H₃BrO₃Bromomethyl group instead of diaminomethylene group

Analytical Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable techniques for assessing the purity of synthesized 3-(diaminomethylene)furan-2,4(3H,5H)-dione. Reversed-phase HPLC with UV detection would be particularly useful given the presence of chromophores in the molecule's structure.

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